![molecular formula C23H25N3O2 B3013813 (4-((3-Methoxyphenyl)amino)quinolin-2-yl)(4-methylpiperidin-1-yl)methanone CAS No. 1251634-57-7](/img/structure/B3013813.png)
(4-((3-Methoxyphenyl)amino)quinolin-2-yl)(4-methylpiperidin-1-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of quinolin-2-ones, a core structure in the compound, has been a subject of research. A method developed by Alper’s group involves the direct lactamization of o-alkenylanilines using a substoichiometric amount of Cu(OAc)2 and air as the terminal oxidant, Pd(OAc)2 as a catalyst, and CO as a carbonyl source . This method has been noted for its practicality and efficiency .Molecular Structure Analysis
The molecular structure of this compound is based on the quinolin-2-yl and piperidin-1-yl groups, which are connected by a methanone group. The quinolin-2-yl group is further substituted with a 3-methoxyphenylamino group.Physical And Chemical Properties Analysis
The compound has a molecular weight of 375.472. Additional physical and chemical properties are not specified in the available resources.Scientific Research Applications
- 4-anilinoquinolinylchalcone derivatives have been synthesized and evaluated for their antiproliferative activities against human cancer cell lines. Notably, compound (E)-3-{4-{[4-(Benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one (4a) exhibited high cytotoxicity in breast cancer cells (MDA-MB-231) while sparing normal lung cells .
- Quinolin-2-ones are important compounds found in natural products and pharmacologically relevant molecules. Recent advances include the synthesis of quinolin-2-ones via direct carbonylation of C–H bonds using CO, CO2, and BTC (benzotriazole-1-carboxamidine) .
- The compound’s readily accessible starting materials make it suitable for synthesizing related furoquinolinacetic acids. This method offers atom economy and a convenient work-up process .
- Quinolin-2(1H)-ones are prevalent in natural products and pharmacologically useful compounds. An unconventional photocatalytic approach from easily available quinoline-N-oxides has been reported .
Anticancer Properties
Synthesis of Quinolin-2-Ones
Furoquinolinacetic Acid Derivatives
Photocatalytic Synthesis of Quinolin-2(1H)-ones
Future Directions
Mechanism of Action
Target of Action
The primary targets of the compound (4-((3-Methoxyphenyl)amino)quinolin-2-yl)(4-methylpiperidin-1-yl)methanone
are currently unknown. The compound is a quinoline derivative, and quinoline compounds are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of ion channel function . The specific mode of action of this compound would depend on its particular targets.
Biochemical Pathways
Quinoline derivatives can influence a variety of biochemical pathways depending on their specific targets . Without knowledge of the specific targets of this compound, it is difficult to predict the exact biochemical pathways it may affect.
properties
IUPAC Name |
[4-(3-methoxyanilino)quinolin-2-yl]-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-16-10-12-26(13-11-16)23(27)22-15-21(19-8-3-4-9-20(19)25-22)24-17-6-5-7-18(14-17)28-2/h3-9,14-16H,10-13H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEJGUBMIMCORZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NC3=CC=CC=C3C(=C2)NC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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